Molecular Weight and Density: Physical Property Differentiation from 2,6-Dichlorobenzenesulfonyl Chloride
The substitution of a 4-bromo group onto the 2,6-dichlorobenzenesulfonyl chloride scaffold results in a significant increase in molecular weight and density. The target compound has a molecular weight of 324.41 g/mol, which is 78.90 g/mol heavier than the 245.51 g/mol for 2,6-dichlorobenzenesulfonyl chloride, a 32% increase [1]. This difference is a direct and quantifiable measure of its distinct chemical identity. Similarly, the density increases from ~1.6 g/cm³ for the comparator to 1.952 g/cm³ for the target, a 22% increase . These physical parameters are critical for accurate stoichiometric calculations, formulation, and handling in process chemistry.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 324.41 |
| Comparator Or Baseline | 2,6-Dichlorobenzenesulfonyl chloride: 245.51 |
| Quantified Difference | +78.90 g/mol (+32%) |
| Conditions | Standard calculated values based on molecular formula. |
Why This Matters
This substantial difference in molecular weight directly impacts molarity calculations, reaction stoichiometry, and shipping/storage classifications, making it non-interchangeable with 2,6-dichlorobenzenesulfonyl chloride.
- [1] NIST Chemistry WebBook. 2,6-Dichlorobenzenesulfonyl chloride. https://webbook.nist.gov/cgi/cbook.cgi?ID=C6579540&Mask=4 View Source
